3-Methyl-5-phenylpiperidine

Descripción general

Descripción

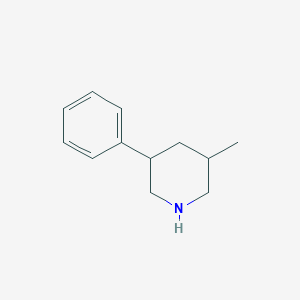

3-Methyl-5-phenylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a methyl group at the third position and a phenyl group at the fifth position of the piperidine ring. Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .

Mecanismo De Acción

Target of Action

3-Methyl-5-phenylpiperidine is a derivative of piperidine . Piperidine and its derivatives are known to interact with various targets in the body, including the central nervous system (CNS) μ-opioid receptor . The μ-opioid receptor is involved in pain perception, and its activation leads to analgesic effects .

Mode of Action

It is known that piperidine derivatives, such as meperidine, function as analgesics as a result of cns μ-opioid receptor agonism . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression .

Biochemical Pathways

Piperidine derivatives are known to influence several crucial signaling pathways essential for various biological processes

Pharmacokinetics

It is known that piperidine derivatives can have varying pharmacokinetic properties depending on their specific chemical structure .

Result of Action

Piperidine derivatives are known to have various therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature

Análisis Bioquímico

Biochemical Properties

It is known that phenylpiperidines, a class of compounds that includes 3-Methyl-5-phenylpiperidine, have a variety of pharmacological effects, including morphine-like activity

Cellular Effects

It is known that piperidine derivatives can have a variety of effects on cells, including anticancer effects

Molecular Mechanism

It is known that piperidine derivatives can interact with a variety of biomolecules, leading to changes in gene expression and enzyme activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-methyl-5-phenyl-1,5-hexadiene with ammonia under high pressure and temperature can yield this compound. Another method involves the hydrogenation of 3-methyl-5-phenylpyridine using a suitable catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product. Catalysts like rhodium or nickel are often employed to facilitate the hydrogenation process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-5-phenylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The piperidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: More saturated piperidine derivatives.

Substitution: Various substituted piperidine compounds depending on the reagents used

Aplicaciones Científicas De Investigación

3-Methyl-5-phenylpiperidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

Medicine: It is explored for its pharmacological properties and potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals

Comparación Con Compuestos Similares

Piperidine: The parent compound of 3-Methyl-5-phenylpiperidine, widely used in medicinal chemistry.

3-Methylpiperidine: Similar structure but lacks the phenyl group, leading to different chemical and biological properties.

5-Phenylpiperidine: Similar structure but lacks the methyl group, affecting its reactivity and interactions.

Uniqueness: this compound is unique due to the presence of both the methyl and phenyl groups, which confer distinct steric and electronic properties. These modifications can significantly influence its chemical reactivity and biological activity compared to other piperidine derivatives .

Actividad Biológica

3-Methyl-5-phenylpiperidine is a significant compound within the piperidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, pharmacological effects, biochemical pathways, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position. This structural arrangement enhances its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with opioid receptors, particularly the μ-opioid receptor. Similar compounds have demonstrated that piperidine derivatives can act as agonists at these receptors, leading to analgesic effects.

Target Receptors

- μ-opioid receptors : High affinity and selectivity.

- δ-opioid receptors : Lower affinity compared to μ-receptors.

- κ-opioid receptors : Minimal activity observed.

Biochemical Pathways

The compound influences several signaling pathways, including:

- Pain modulation : By binding to opioid receptors, it raises pain thresholds.

- Neurotransmitter release : Alters the release of neurotransmitters involved in pain perception and mood regulation.

Pharmacological Effects

This compound exhibits various pharmacological properties:

| Activity | Effect |

|---|---|

| Analgesic | Increases pain threshold |

| Anti-inflammatory | Reduces inflammation markers |

| Antidepressant | Modulates mood through neurotransmitter pathways |

| Anticancer | Exhibits cytotoxic effects on certain cancer cell lines |

Case Studies

- Analgesic Efficacy : A study evaluated the analgesic potency of this compound in animal models, demonstrating an effective dose (ED50) comparable to established opioids like fentanyl. The compound showed significant analgesic activity with minimal side effects on respiratory function .

- Anticancer Properties : Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism involved apoptosis induction through mitochondrial pathways.

- Neuropharmacological Effects : In a behavioral study, the compound was shown to alleviate symptoms of anxiety and depression in rodent models, indicating its potential as an antidepressant. The results were attributed to its action on serotonin and norepinephrine pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption following administration.

- Metabolism : Primarily hepatic metabolism with potential CYP450 interactions.

- Excretion : Renal excretion of metabolites.

Propiedades

IUPAC Name |

3-methyl-5-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWZHBFSFLPGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505055-39-9 | |

| Record name | 3-methyl-5-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.